molecular formula C17H18N2 B12565980 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine CAS No. 144175-82-6

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine

Cat. No.: B12565980
CAS No.: 144175-82-6
M. Wt: 250.34 g/mol
InChI Key: HTMRBBLRPBJCDZ-UHFFFAOYSA-N
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Description

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine is an organic compound with a complex structure that includes both phenyl and aziridine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine typically involves the reaction of phenylacetone with aziridine derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between phenylacetone and aziridine, resulting in the formation of the desired imine compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of solid acid catalysts. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine involves its interaction with specific molecular targets. The aziridine group is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine is unique due to its combination of phenyl and aziridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine (CAS No. 144175-82-6) is a compound characterized by its unique structural features, including both phenyl and aziridine moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research.

The molecular formula of this compound is C17H18N2C_{17}H_{18}N_{2}, with a molecular weight of 250.338 g/mol. The compound's structure includes an imine functional group, which is often associated with various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies on related compounds have demonstrated strong cytotoxicity against MCF-7 breast cancer cells, with some derivatives showing enhanced activity compared to standard treatments like Tamoxifen .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
1-(4-methoxyphenyl)-3-(phenylthio)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propan-1-oneMCF-715
3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-oneMCF-712
This compoundTBDTBDTBD

The cytotoxicity of these compounds was evaluated using the MTT assay, which measures cell viability following treatment with the compounds.

Case Studies

A recent study focused on synthesizing and evaluating a series of aziridine-containing compounds for their anticancer properties. The results indicated that modifications to the aziridine ring significantly influenced the biological activity, suggesting that the structure-function relationship is crucial for developing effective anticancer agents.

Case Study: Synthesis and Evaluation
In a study involving a series of aziridine derivatives, it was found that certain substitutions on the phenyl ring enhanced cytotoxicity against MCF-7 cells while maintaining low toxicity towards normal cells. This highlights the potential for designing targeted therapies based on structural modifications of imine derivatives .

Properties

CAS No.

144175-82-6

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

1-phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine

InChI

InChI=1S/C17H18N2/c1-2-16(14-9-5-3-6-10-14)18-19-13-17(19)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3

InChI Key

HTMRBBLRPBJCDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NN1CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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